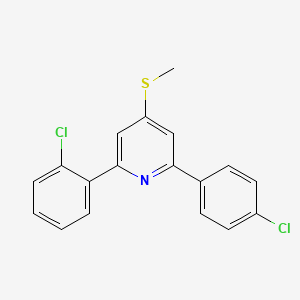![molecular formula C16H26Br6N2O2 B14302132 N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-17-3](/img/structure/B14302132.png)
N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often require a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-chloro-2,2-bis(chloromethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-iodo-2,2-bis(iodomethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-fluoro-2,2-bis(fluoromethyl)propanamide]
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound exhibits different reactivity patterns and may offer unique advantages in specific synthetic applications.
Properties
CAS No. |
119548-17-3 |
|---|---|
Molecular Formula |
C16H26Br6N2O2 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
3-bromo-N-[6-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]hexyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C16H26Br6N2O2/c17-7-15(8-18,9-19)13(25)23-5-3-1-2-4-6-24-14(26)16(10-20,11-21)12-22/h1-12H2,(H,23,25)(H,24,26) |
InChI Key |
NWHIFNHNHVYKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(CBr)(CBr)CBr)CCNC(=O)C(CBr)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


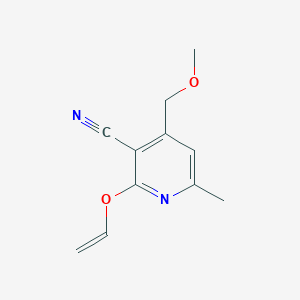
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
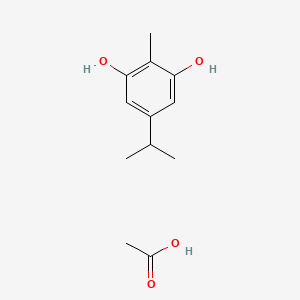

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
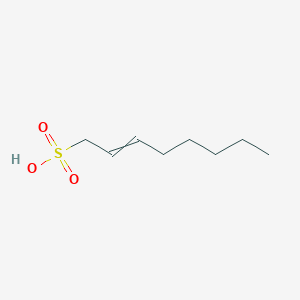
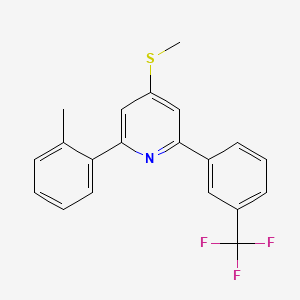

![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
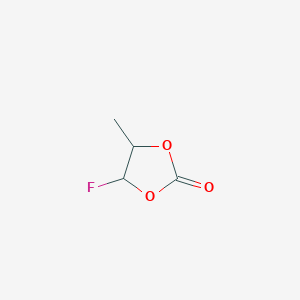
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
